2-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid
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Overview
Description
2-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid is a chemical compound that features a nicotinic acid core with a pyrrolidinylsulfonylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid typically involves the following steps:
Formation of the Pyrrolidinylsulfonylphenyl Intermediate: This step involves the reaction of pyrrolidine with a sulfonyl chloride derivative to form the pyrrolidinylsulfonyl group.
Coupling with Nicotinic Acid: The pyrrolidinylsulfonylphenyl intermediate is then coupled with nicotinic acid using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group.
Reduction: Reduction reactions can target the nitro group if present in derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydroxide.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
2-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid involves its interaction with specific molecular targets. The pyrrolidinylsulfonyl group can interact with enzymes or receptors, modulating their activity. The nicotinic acid core may also play a role in binding to biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
- 4-(Pyrrolidinylsulfonyl)phenylboronic acid
- 2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid
Comparison: 2-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid is unique due to the presence of both the nicotinic acid core and the pyrrolidinylsulfonylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Similar compounds may share some functional groups but differ in their overall structure and specific applications.
Properties
IUPAC Name |
2-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-16(20)14-4-3-9-17-15(14)12-5-7-13(8-6-12)23(21,22)18-10-1-2-11-18/h3-9H,1-2,10-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWLIPXIELDFAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=CC=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688474 |
Source
|
Record name | 2-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10688474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261938-77-5 |
Source
|
Record name | 2-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10688474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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